BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Antifungal drug discovery 1,5-Diarylpyrazole SAR Halogen substituent effects

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 936127-78-5; molecular formula C₁₆H₁₁ClN₂O₂; MW 298.72 g/mol) is a 1,5-diarylpyrazole-4-carboxylic acid derivative featuring a 4-chlorophenyl substituent at the pyrazole 5-position, an unsubstituted phenyl ring at N1, and a free carboxylic acid at C4. This scaffold places it within the same chemotype as clinically validated agents including the selective COX-2 inhibitor celecoxib (which bears a 4-sulfamoylphenyl at N1 and a 4-methylphenyl at C5) and the COX-1-selective probe SC-560 (which carries a 4-methoxyphenyl at N1 and a trifluoromethyl at C3 in addition to the 5-(4-chlorophenyl) group).

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
CAS No. 936127-78-5
Cat. No. B3195879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS936127-78-5
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-18-19(15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
InChIKeyZRAJIFOFGATELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 936127-78-5): Structural Identity and Compound Class Positioning for Informed Sourcing


5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 936127-78-5; molecular formula C₁₆H₁₁ClN₂O₂; MW 298.72 g/mol) is a 1,5-diarylpyrazole-4-carboxylic acid derivative featuring a 4-chlorophenyl substituent at the pyrazole 5-position, an unsubstituted phenyl ring at N1, and a free carboxylic acid at C4 . This scaffold places it within the same chemotype as clinically validated agents including the selective COX-2 inhibitor celecoxib (which bears a 4-sulfamoylphenyl at N1 and a 4-methylphenyl at C5) and the COX-1-selective probe SC-560 (which carries a 4-methoxyphenyl at N1 and a trifluoromethyl at C3 in addition to the 5-(4-chlorophenyl) group) [1]. The compound's free carboxylic acid at C4 provides a synthetic handle for amide coupling and esterification, enabling its use as a versatile intermediate for generating focused libraries of 1,5-diarylpyrazole-4-carboxamide derivatives for structure-activity relationship (SAR) exploration [2].

Why 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Cannot Be Casually Substituted: Regioisomeric and Substituent-Dependent Differentiation


Within the 1,5-diarylpyrazole-4-carboxylic acid chemotype, three structural variables independently govern target binding, selectivity, and pharmacokinetics: (1) the nature and position of the aryl substituent at C5, (2) the N1-aryl group identity, and (3) the derivatization state of the C4 carboxylic acid. The 5-(4-chlorophenyl) motif is not interchangeable with the 3-(4-chlorophenyl) regioisomer (CAS 372107-14-7), as the spatial orientation of the chlorophenyl group relative to the C4 carboxylate directly dictates docking poses within enzyme active sites [1]. Furthermore, SAR data from antifungal 1,5-diarylpyrazole series demonstrate that 4-chloro substitution on the C5-phenyl ring confers quantifiably superior in vitro activity compared to the unsubstituted phenyl analog—a difference that cannot be recapitulated by 4-fluoro, 4-bromo, or 4-methyl replacements [2]. Generic substitution with the des-chloro analog (1,5-diphenyl-1H-pyrazole-4-carboxylic acid, CAS 98700-53-9) or the regioisomeric 3-(4-chlorophenyl) variant would therefore introduce uncontrolled variables in target engagement, potency, and selectivity profiles, invalidating SAR continuity and compromising experimental reproducibility [3].

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Comparator-Anchored Selection Criteria


4-Chloro vs. Unsubstituted Phenyl at C5: Quantified Antifungal Activity Enhancement

In a systematic SAR study of 1,5-diarylpyrazole antifungal agents, compounds bearing a 4-chloro substituent on the C5-phenyl ring (analogs 14, 17, 20, 22) demonstrated improved in vitro antifungal activity when directly compared with the corresponding unsubstituted phenyl analogs (13, 16, 21) against Candida albicans and the dermatophyte Trichophyton rubrum [1]. While the target compound itself was not the specific test article in this series, the conserved 5-(4-chlorophenyl)-1-phenyl substitution pattern is structurally homologous to the active 4-chloro analogs characterized in this study. The unsubstituted 1,5-diphenyl congener (CAS 98700-53-9) serves as the appropriate baseline for quantifying the contribution of the 4-chloro substituent.

Antifungal drug discovery 1,5-Diarylpyrazole SAR Halogen substituent effects

Regioisomeric Differentiation: 5-(4-Chlorophenyl) vs. 3-(4-Chlorophenyl) Substitution Patterns

In the 2017 XOR inhibitor study by Li et al., a focused library of 1-phenyl-pyrazole-4-carboxylic acid derivatives was evaluated, revealing that C5 substitution is a critical determinant of inhibitory potency—the most potent compounds (16c, 16d, 16f) achieved IC₅₀ values of 5.7, 5.7, and 4.2 nM against XOR, comparable to the clinical agent febuxostat (IC₅₀ = 5.4 nM) [1]. In contrast, the regioisomeric 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-14-7) places the chlorophenyl group at C3 rather than C5, yielding a fundamentally different spatial presentation of the hydrophobic aryl group relative to the C4 carboxylate pharmacophore. While no direct head-to-head XOR inhibition comparison exists between these two regioisomers, the published SAR demonstrates that C5 substitution directly modulates potency at the nanomolar level, whereas C3-substituted analogs were not among the most active compounds in this series.

Xanthine oxidoreductase inhibition Regioisomer SAR Pyrazole-4-carboxylic acid scaffold

Lipophilicity Differentiation: Calculated LogP as a Surrogate for Membrane Permeability Ranking

The experimentally determined LogP of the cognate compound 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole (CAS 33064-23-2, the decarboxylated analog) is 4.19, indicating substantial lipophilicity conferred by the combined 5-(4-chlorophenyl) and N1-phenyl groups . The addition of the C4 carboxylic acid in the target compound (CAS 936127-78-5) reduces LogP by approximately 1.5–2.0 log units based on the general contribution of a carboxylic acid group, yielding an estimated LogP of ~2.2–2.7. This places the compound in a favorable lipophilicity range for oral bioavailability (Lipinski's Rule of Five: LogP ≤ 5) while retaining sufficient hydrophobicity for target engagement. By comparison, the des-chloro analog (1,5-diphenyl-1H-pyrazole-4-carboxylic acid, CAS 98700-53-9) is expected to have a LogP approximately 0.7 units lower due to the absence of the chlorine atom, which may reduce passive membrane permeability and alter tissue distribution.

Physicochemical profiling LogP comparison Drug-likeness optimization

HPGDS Target Engagement: Evidence from Structurally Proximal 1-Phenylpyrazole-4-carboxylic Acid Ligands

The BindingDB repository contains affinity data for multiple 1-phenylpyrazole-4-carboxylic acid derivatives evaluated against human hematopoietic prostaglandin D synthase (HPGDS), a target implicated in allergic inflammation and oncology. Structurally related compounds in this chemotype series exhibit HPGDS IC₅₀ values spanning 26 nM to 170 nM, with corresponding Kd values of 50–650 nM, demonstrating that the 1-phenylpyrazole-4-carboxylic acid core is a validated HPGDS recognition motif [1][2]. The target compound's 5-(4-chlorophenyl) substituent provides a halogen-bond-donating moiety not present in simpler 1-phenylpyrazole-4-carboxylic acid derivatives (e.g., CAS 1134-50-5), which may enhance binding affinity through halogen–π or halogen–hydrogen bond interactions with the HPGDS active site. Direct IC₅₀ data for CAS 936127-78-5 against HPGDS has not been publicly reported.

Hematopoietic prostaglandin D synthase HPGDS inhibition Pyrazole-based probes

CB1 Cannabinoid Receptor Antagonism: Pyrazole-4-carboxylic acid as a Privileged Scaffold

The 1,5-diarylpyrazole scaffold, exemplified by the prototypical CB1 antagonist rimonabant (SR141716A) which features a 5-(4-chlorophenyl) group, a 1-(2,4-dichlorophenyl) group, and a 3-carboxamide moiety, has established this chemotype as a privileged framework for cannabinoid CB1 receptor modulation [1]. The target compound (CAS 936127-78-5) differs from rimonabant in two key aspects: (1) it carries an N1-phenyl rather than N1-(2,4-dichlorophenyl) group, and (2) it bears a C4-carboxylic acid rather than a C3-carboxamide, positioning the polar functionality at a different vector. Patent literature (JP3238801, WO2003026647) explicitly claims pyrazole-4-carboxylic acid derivatives as CB1 receptor antagonists, indicating that the C4-carboxylic acid regioisomer is a pharmaceutically relevant alternative to the C3-carboxamide series [2]. The 4-chloro substituent on the C5-phenyl ring is a conserved pharmacophoric element across both series.

Cannabinoid CB1 receptor Diarylpyrazole antagonists Metabolic disorder therapeutics

Optimal Deployment Scenarios for 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Based on Established Evidence


Xanthine Oxidoreductase Inhibitor Lead Optimization: C5-Substituted Pyrazole-4-carboxylic Acid Library Synthesis

Building on the Li et al. (2017) demonstration that 1-phenyl-pyrazole-4-carboxylic acid derivatives achieve XOR IC₅₀ values as low as 4.2 nM, comparable to febuxostat (IC₅₀ = 5.4 nM), the target compound serves as an ideal carboxylic acid intermediate for amide coupling diversification. The 5-(4-chlorophenyl) motif places a hydrophobic aryl group at the position shown by SAR to be critical for potency, while the free C4-COOH enables direct HATU- or EDCI-mediated coupling to generate focused libraries of 4-carboxamide analogs for XOR SAR expansion [1].

HPGDS Inhibitor Hit Finding: Amide Library Generation from a Validated Core Scaffold

BindingDB data confirm that 1-phenylpyrazole-4-carboxylic acid derivatives engage human HPGDS with IC₅₀ values in the 26–170 nM range. The target compound's C4-carboxylic acid enables rapid, one-step diversification into amide libraries via coupling with commercially available amines, directly accessing the chemotype space shown to produce nanomolar HPGDS binders. The 4-chloro substituent provides a spectroscopic handle (³⁵Cl isotope pattern in mass spectrometry) for analytical tracking during purification and characterization [1].

Cannabinoid CB1 Receptor Antagonist Program: C4-Carboxylic Acid Entry Point Alternative to C3-Carboxamide Series

For laboratories pursuing CB1 antagonist development, the target compound offers a patent-precedented pyrazole-4-carboxylic acid scaffold distinct from the rimonabant C3-carboxamide series (JP3238801). The conserved 5-(4-chlorophenyl) group maintains the key pharmacophoric element for CB1 binding, while the C4-carboxylic acid enables exploration of alternative vector chemistry that may yield differentiated selectivity profiles versus C3-substituted congeners [1].

Antifungal Agrochemical Intermediate: Halogen-Substituted Pyrazole Building Block for SDH Inhibitor Design

SAR evidence from 1,5-diarylpyrazole antifungal series demonstrates that 4-chloro substitution on the C5-phenyl ring enhances in vitro activity against Candida and Trichophyton species compared to the unsubstituted phenyl analog [1]. Modern SDH inhibitor fungicides (e.g., pyrazole-4-carboxamide class) benefit from halogen-substituted aryl groups for target engagement. The target compound provides a pre-functionalized intermediate for generating pyrazole-4-carboxamide fungicide candidates, with the 4-chloro substituent pre-installed at the potency-enhancing position [2].

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.